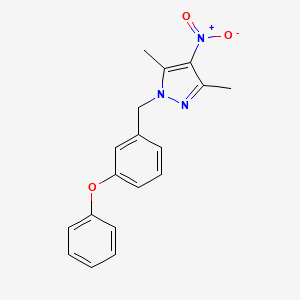

3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole

Description

3,5-Dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole is a nitro-substituted pyrazole derivative characterized by a 3-phenoxybenzyl group at the N1 position and methyl groups at the C3 and C5 positions. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

3,5-dimethyl-4-nitro-1-[(3-phenoxyphenyl)methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-13-18(21(22)23)14(2)20(19-13)12-15-7-6-10-17(11-15)24-16-8-4-3-5-9-16/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUXUSJHZMKLQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

Alkylation: The 3-phenoxybenzyl group can be introduced via an alkylation reaction using 3-phenoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenoxybenzyl group can be substituted with other groups through nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the pyrazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 3,5-dimethyl-4-amino-1-(3-phenoxybenzyl)-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Hydrolysis: Decomposed products of the pyrazole ring.

Scientific Research Applications

3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Diversity: The 3-phenoxybenzyl group in the target compound differs from the 3-trifluoromethyl-phenoxymethyl group in , with the latter exhibiting higher electronegativity and hydrophobicity due to the CF₃ moiety.

- Boron-Containing Analog : The dioxaborolan-substituted pyrazole enables applications in medicinal chemistry (e.g., as a protease inhibitor or PET tracer) due to boron’s versatility in cross-coupling reactions .

Biological Activity

3,5-Dimethyl-4-nitro-1-(3-phenoxybenzyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies and findings.

The compound has the following chemical characteristics:

- Molecular Formula : C12H12N4O2

- Molecular Weight : 244.25 g/mol

- CAS Number : 14531-55-6

- Boiling Point : Not specified

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity :

-

Anti-inflammatory Effects :

- Pyrazoles are known for their anti-inflammatory properties. Compounds with a similar structure have been reported to reduce tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels significantly .

- A specific study indicated that certain pyrazole derivatives exhibited comparable anti-inflammatory activity to standard drugs like dexamethasone .

- Analgesic Properties :

- Antitumor Activity :

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with substituted phenyl groups under controlled conditions. The synthetic route can be summarized as follows:

-

Starting Materials :

- 3,5-dimethylpyrazole

- Phenoxybenzyl halides

-

Reaction Conditions :

- The reaction is usually carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired pyrazole derivative.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

- Study on Anti-inflammatory Activity :

- Antimicrobial Screening :

Data Table: Biological Activities of Pyrazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.